What is the chemical structure of Mth-DL-glutamine?
What is the chemical structure of Mth-DL-glutamine?
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Methylated DL-Glutamine Derivatives
Introduction: Deciphering "Mth-DL-glutamine"
The designation "Mth-DL-glutamine" is not a standard chemical name and can be interpreted in a couple of ways. The "Mth" abbreviation commonly refers to a methyl group, while "DL" signifies a racemic mixture of D and L enantiomers. Glutamine is a proteinogenic amino acid with the IUPAC name (2S)-2,5-diamino-5-oxopentanoic acid. Therefore, "Mth-DL-glutamine" most likely refers to a racemic mixture of a methylated glutamine derivative. The methylation can occur at two primary positions: on the nitrogen of the side-chain amide (N5-methyl-DL-glutamine) or on the alpha-carbon (2-methyl-DL-glutamine). This guide will provide a comprehensive overview of the chemical structure, synthesis, and properties of both of these potential interpretations of "Mth-DL-glutamine" to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Part 1: N⁵-methyl-DL-glutamine
N⁵-methyl-DL-glutamine is a derivative of glutamine where a methyl group is attached to the nitrogen atom of the side-chain amide.
Chemical Structure and Stereoisomerism
The chemical formula for N⁵-methyl-DL-glutamine is C₆H₁₂N₂O₃, with a molecular weight of approximately 160.17 g/mol .[1] The structure features a chiral center at the alpha-carbon (C2), leading to two enantiomers: N⁵-methyl-L-glutamine and N⁵-methyl-D-glutamine. The "DL" designation indicates a racemic mixture of these two enantiomers. The IUPAC name for the L-enantiomer is (2S)-2-amino-5-(methylamino)-5-oxopentanoic acid.[1]
Caption: 2D structures of 2-methyl-L-glutamine and 2-methyl-D-glutamine.
Synthesis
The synthesis of racemic 2-methyl-DL-glutamine often starts from its corresponding α-methylated glutamic acid derivative. A known method for synthesizing dl-α-methylglutamic acid involves treating ethyl levulinate with ammonium cyanide to form a γ-cyano-γ-valerolactone intermediate. T[2][3]his lactone is then converted to a lactam with ammonia, followed by hydrolysis to yield dl-α-methylglutamic acid. T[2]he glutamic acid derivative can then be converted to glutamine through standard peptide synthesis techniques, such as activation of the γ-carboxyl group followed by amidation. Racemic 2-methylglutamate is generally synthesized from levulinic acid.
[4]#### Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | |
| Molecular Weight | 160.17 g/mol | |
| XLogP3 | -4.0 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 |
Biological Significance and Applications
The introduction of a methyl group at the alpha-carbon can have profound effects on the biological activity of amino acids and peptides. It can increase resistance to enzymatic degradation and induce specific conformational constraints. Research has shown that the enantiomers of 2-methylglutamate and 2-methylglutamine have distinct effects on brain metabolism and behavior in mice. S[4][5]pecifically, (S)-2-methylglutamate is efficiently transported into the brain and converted to (S)-2-methylglutamine, while the (R)-enantiomer is handled differently. R[4]acemic 2-methylglutamine has also been shown to be transported into the brain. T[5]hese compounds show promise as pharmacological agents and as probes for studying cells that produce or transport L-glutamine.
[5]***
Experimental Protocols
Enzymatic Synthesis of (S)-2-methylglutamine from (S)-2-methylglutamate
This protocol is adapted from the procedure described for the catalysis of 2-methylglutamate C5-amidation by human glutamine synthetase.
[4]Materials:
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(S)-2-methylglutamate
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Recombinant human glutamine synthetase
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ATP (Adenosine triphosphate)
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MgCl₂ (Magnesium chloride)
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NH₄Cl (Ammonium chloride)
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2-mercaptoethanol
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Imidazole-HCl buffer (100 mM, pH 7.0)
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Microcentrifuge tubes (1.5 mL)
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Thermomixer
Procedure:
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Prepare a reaction mixture in a 1.5 mL microcentrifuge tube with the following final concentrations:
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10 mM (S)-2-methylglutamate
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10 mM ATP
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20 mM MgCl₂
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40 mM NH₄Cl
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25 mM 2-mercaptoethanol in 100 mM imidazole-HCl buffer, pH 7.0.
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Add recombinant human glutamine synthetase to a final concentration of 5 ng/mL.
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Incubate the tubes in a preheated thermomixer at 37 °C.
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Shake the mixture at 600 rpm (e.g., 30 seconds on, 30 seconds off).
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Monitor the reaction progress over time by taking aliquots and analyzing for the formation of (S)-2-methylglutamine using a suitable analytical method such as HPLC or mass spectrometry.
Rationale: This enzymatic approach offers high stereospecificity, converting the (S)-enantiomer of 2-methylglutamate to (S)-2-methylglutamine, mimicking the biological synthesis of glutamine.
[4]***
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